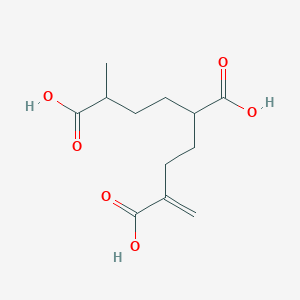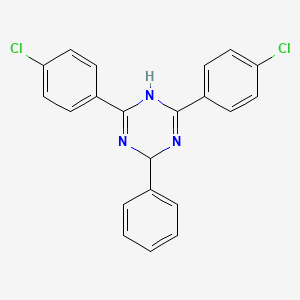![molecular formula C13H14O4 B14515526 Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate CAS No. 62558-68-3](/img/structure/B14515526.png)
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its potential biological activities, including urease inhibition, which makes it of interest in various scientific research fields .
Métodos De Preparación
The synthesis of Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate typically involves the condensation reaction between ethyl acetoacetate and salicylaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is refluxed for several hours, and the product is then purified by recrystallization .
Análisis De Reacciones Químicas
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound has been studied for its urease inhibitory activity, which is important in the treatment of infections caused by urease-producing bacteria.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic applications, including antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate involves its interaction with biological targets such as enzymes. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the urease enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .
Comparación Con Compuestos Similares
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate can be compared with other Schiff bases and similar compounds such as:
2-[(2-hydroxyphenyl)methylidene]aminoethylphenol: Another Schiff base with similar urease inhibitory activity.
2-[(2-hydroxyphenyl)methylidene]amino-2,3-dihydroquinazolin-4(1H)-one: Known for its antibacterial and antifungal properties.
2-[(2-hydroxyphenyl)methylidene]amino-1,3-thiazole-4-carboxylate: Exhibits significant antibacterial potential .
This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
62558-68-3 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)11(9(2)14)8-10-6-4-5-7-12(10)15/h4-8,15H,3H2,1-2H3 |
Clave InChI |
GZFRHJPONRZEKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=C1O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)

![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)

![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)


![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)

![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)


